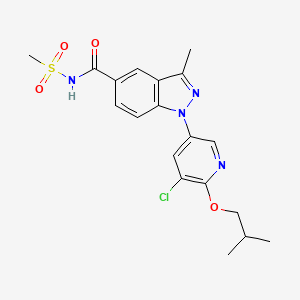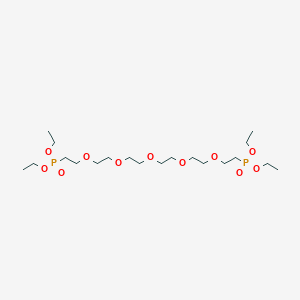
1-(5-Chloro-6-(2-methylpropoxy)-3-pyridinyl)-3-methyl-N-(methylsulfonyl)-1H-indazole-5-carboxamide
Übersicht
Beschreibung
PF-05241328 is a potent and selective inhibitor of Human Nav1.7 Voltage-Dependent Sodium Channel. PF-05089771 provided the best opportunity to explore Nav1.7 blockade for the treatment of acute or chronic pain conditions.
Wissenschaftliche Forschungsanwendungen
Inhibition of Nav1.7 Channels
PF-05241328 is a potent and selective blocker of Nav1.7 channels . These channels are over-expressed in human pain signaling, and their inhibition could lead to the treatment of chronic pain . The compound has been shown to inhibit human Nav1.7 channels with an IC50 of 31 nM .
Pharmacokinetics Studies
PF-05241328 has been used in clinical microdose studies to explore the human pharmacokinetics of selective inhibitors of human Nav1.7 voltage-dependent sodium channels . These studies investigate the concentration of the compound in and rate of excretion from the blood .
Drug Development
The compound is part of a group of four potent and selective Nav1.7 inhibitors (PF-05089771, PF-05150122, PF-05186462, and PF-05241328) that were tested in healthy volunteers . The results of these studies and subsequent modeling led to the selection of one compound (PF-05089771) for further exploration of Nav1.7 pharmacology at higher doses .
Pain Management
Given its ability to inhibit Nav1.7 channels, PF-05241328 has potential applications in pain management . The Nav1.7 channel represents an attractive target for the treatment of pain .
Treatment of Chronic Conditions
The inhibition of Nav1.7 channels could potentially be used in the treatment of chronic conditions associated with pain, such as fibromyalgia, neuropathic pain, and inflammatory pain .
Safety and Tolerability Studies
PF-05241328 has been used in studies to monitor the safety and tolerability of Nav1.7 inhibitors in healthy subjects .
Wirkmechanismus
Target of Action
PF-05241328 primarily targets the Nav1.7 voltage-dependent sodium channels . These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells .
Mode of Action
PF-05241328 acts as a selective inhibitor of the Nav1.7 channels . It binds to these channels and inhibits the flow of sodium ions, which can modulate the electrical activity of the cells .
Biochemical Pathways
Given its target, it is likely involved in the modulation ofneuronal signaling pathways . By inhibiting Nav1.7 channels, PF-05241328 can affect the propagation of action potentials, thereby influencing neuronal communication .
Pharmacokinetics
The pharmacokinetics of PF-05241328 have been investigated in clinical trials .
Result of Action
The inhibition of Nav1.7 channels by PF-05241328 can lead to a decrease in neuronal excitability . This could potentially result in analgesic effects, given the role of Nav1.7 channels in pain signaling .
Action Environment
The action of PF-05241328 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the drug’s stability and efficacy . Furthermore, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .
Eigenschaften
IUPAC Name |
1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSXVZXEGFIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-6-(2-methylpropoxy)-3-pyridinyl)-3-methyl-N-(methylsulfonyl)-1H-indazole-5-carboxamide | |
CAS RN |
1387633-03-5 | |
| Record name | PF-05241328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05241328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05241328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)


![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)







